N-Carboxybenzyl Gemcitabine

Prodrug Metabolism Enzyme Specificity Carboxylesterase

N-Carboxybenzyl Gemcitabine (Cbz-dFdC) is the definitive gemcitabine prodrug selectively activated by carboxylesterase-1 (CES1), not CES2 or pH-dependent hydrolysis. This enzyme specificity confers unique plasma stability, tissue distribution, and resistance to the rapid deamination that limits gemcitabine's clinical utility. Its carboxybenzyl (Cbz) group is also resistant to oxidative cleavage, making it an essential negative control for palladium-labile (e.g., N-Poc) prodrugs. Mandatory for research models requiring CES1-dependent activation, pharmacokinetic profiling, and pharmaceutical QC as a pharmacopeial reference standard. Substitution with non‑CES1‑selective prodrugs invalidates enzyme‑specificity data.

Molecular Formula C₁₇H₁₇F₂N₃O₆
Molecular Weight 397.33
CAS No. 138685-83-3
Cat. No. B1146407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carboxybenzyl Gemcitabine
CAS138685-83-3
Synonyms2’-Deoxy-2’,2’-difluoro-N-[(phenylmethoxy)carbonyl]-cytidine;  [1-(2-Deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]- carbamic Acid Phenylmethyl Ester
Molecular FormulaC₁₇H₁₇F₂N₃O₆
Molecular Weight397.33
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
InChIInChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carboxybenzyl Gemcitabine (CAS 138685-83-3): A Targeted Prodrug for Enhanced Pharmacokinetic and Research Applications


N-Carboxybenzyl Gemcitabine (Cbz-dFdC, CAS 138685-83-3) is a chemically modified prodrug derivative of the antimetabolite Gemcitabine. This compound features a carboxybenzyl (Cbz) protecting group attached to the 4-amino position of the nucleoside, a modification designed to overcome the rapid deamination and subsequent inactivation that limits the clinical utility of the parent drug [1]. This structural change significantly alters its metabolic pathway, rendering it a stable precursor that requires enzymatic activation by carboxylesterase-1 (CES1) to release the active Gemcitabine [1]. It is primarily used as a research tool and analytical standard in the study of prodrug activation and cancer therapeutics .

Why N-Carboxybenzyl Gemcitabine Cannot Be Substituted with Other Gemcitabine Prodrugs or Analogs


Generic substitution of N-Carboxybenzyl Gemcitabine with other gemcitabine prodrugs or the parent compound is not scientifically valid due to its unique, enzyme-specific activation mechanism and distinct pharmacokinetic profile. Unlike other prodrugs that may rely on different esterases (e.g., CES2 for LY2334737) or pH-dependent hydrolysis, Cbz-dFdC is selectively activated by CES1 [1], an enzyme with a specific tissue distribution pattern [2]. This fundamental difference dictates its stability in plasma, its unique tissue distribution, and its resistance to rapid deamination, which is a primary clearance route for gemcitabine. Therefore, selecting this compound is mandatory for research models requiring CES1-dependent activation or for studies of its specific, pre-hydrolysis pharmacology.

Quantitative Differentiation of N-Carboxybenzyl Gemcitabine: A Procurement-Focused Evidence Guide


Unique Activation Enzyme Specificity: Cbz-dFdC Requires CES1, Not CES2, for Bioactivation

N-Carboxybenzyl Gemcitabine (Cbz-dFdC) is a prodrug that relies on hydrolysis by carboxylesterase-1 (CES1) to release the active parent drug, gemcitabine [1]. This contrasts with the clinically evaluated oral gemcitabine prodrug LY2334737, which is a substrate for carboxylesterase 2 (CES2) [2]. The differential expression of CES1 and CES2 across tissues and tumor types means that the two prodrugs are not interchangeable; their activation will occur in distinct biological environments, leading to different efficacy and toxicity profiles [1].

Prodrug Metabolism Enzyme Specificity Carboxylesterase

Resistance to Deamination: Cbz-dFdC Exhibits Enhanced Plasma Stability Compared to Parent Gemcitabine

The 4-N-carbobenzoxy modification of gemcitabine is specifically intended to confer resistance to rapid deamination by cytidine deaminase (CDA), a primary route of metabolic inactivation for the parent drug [1]. While direct quantitative stability data for Cbz-dFdC in human plasma is not provided in the core source, the parent compound gemcitabine has a reported terminal half-life of only 0.2 hours in humans [1]. The Cbz modification is a well-established strategy to block this metabolic pathway and prolong systemic exposure, a characteristic central to its design as a prodrug [1].

Drug Stability Prodrug Pharmacokinetics

Unique Pharmacokinetic Profile: Oral Cbz-dFdC Demonstrates a Significantly Lower Cmax and Delayed Tmax Compared to Gemcitabine

Following oral (intragastric) administration of Cbz-dFdC in rats, the prodrug achieves a maximum concentration (Cmax) of 451.1 ± 106.7 ng/mL, which is notably lower than the Cmax of the resulting gemcitabine (1656.3 ± 431.5 ng/mL) [1]. Furthermore, the time to reach peak concentration (Tmax) for Cbz-dFdC is 2 hours, whereas the peak for the released gemcitabine occurs at 4 hours [1]. This pharmacokinetic profile confirms that Cbz-dFdC acts as a rate-limiting precursor, providing a sustained release of the active gemcitabine moiety.

Pharmacokinetics Oral Absorption Prodrug

Reduced Basal Cytotoxicity: Carbamate-Masked Gemcitabine Prodrugs Are >23-Fold Less Cytotoxic In Vitro

The carbamate functionalization of gemcitabine's 4-amino group, as seen in N-carboxybenzyl gemcitabine, results in a significant reduction in basal cytotoxicity. In pancreatic cancer cell viability studies, this type of modification decreased the prodrugs' cytotoxicity by more than 23-fold compared to the active parent drug [1]. This supports the rationale that the prodrug is biologically inert until activated, which is a key differentiator for applications requiring bioorthogonal activation strategies.

Cytotoxicity Prodrug Cancer Biology

Validated Research and Industrial Applications of N-Carboxybenzyl Gemcitabine


Reference Standard for Gemcitabine Impurity Profiling and Analytical Method Validation

N-Carboxybenzyl Gemcitabine is a well-characterized impurity and derivative of the active pharmaceutical ingredient (API) Gemcitabine. It is used as a reference standard for analytical method development, method validation, and quality control during drug synthesis and formulation . Its use ensures traceability and compliance with pharmacopeial standards (USP or EP), making it essential for pharmaceutical quality assurance laboratories.

Investigating CES1-Dependent Prodrug Activation in Cancer Models

The selective activation of Cbz-dFdC by CES1 makes it a powerful tool for studying the role of this specific enzyme in cancer therapy [1]. Researchers can use this compound to assess the impact of CES1 expression levels on prodrug efficacy and to develop models for targeted therapy. This application is particularly relevant for tumor types known to have distinct patterns of CES1 versus CES2 expression [1].

Negative Control in Bioorthogonal Palladium-Catalyzed Drug Activation Studies

The carboxybenzyl (Cbz) protecting group on N-carboxybenzyl gemcitabine is resistant to cleavage by oxidative catalysis [2]. This property makes it an ideal negative control in experiments using palladium-labile prodrugs, such as those with an N-propargyloxycarbonyl (N-Poc) group, which can be activated by heterogeneous palladium catalysts [2]. This differentiation is crucial for validating the specificity of bioorthogonal activation systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Carboxybenzyl Gemcitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.